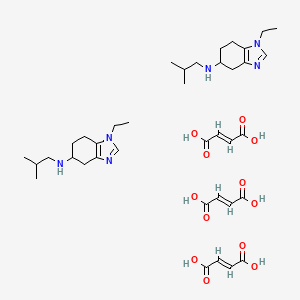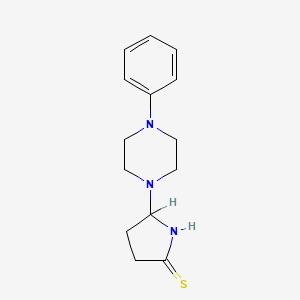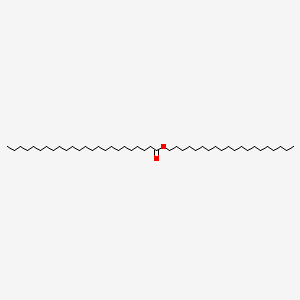
Arachidyl lignocerate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Arachidyl lignocerate is a wax ester composed of arachidyl alcohol and lignoceric acid. This compound is known for its unique properties and applications in various fields, including cosmetics, pharmaceuticals, and industrial applications. Its structure consists of long carbon chains, which contribute to its stability and hydrophobic nature.
準備方法
Synthetic Routes and Reaction Conditions: Arachidyl lignocerate can be synthesized through esterification reactions. The primary method involves the reaction between arachidyl alcohol and lignoceric acid in the presence of a catalyst, typically sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) to ensure the purity and quality of the final product. The process may also include steps such as saponification, acetylation, and esterification to achieve the desired composition and properties .
化学反応の分析
Types of Reactions: Arachidyl lignocerate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups such as hydroxyl and carboxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions typically occur under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used to reduce the ester to its corresponding alcohol and acid.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium hydroxide.
Major Products Formed: The major products formed from these reactions include arachidyl alcohol, lignoceric acid, and various intermediate compounds depending on the specific reaction conditions .
科学的研究の応用
Arachidyl lignocerate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying esterification and hydrolysis reactions.
Biology: Its hydrophobic nature makes it useful in studying lipid bilayers and membrane structures.
Medicine: It is explored for its potential use in drug delivery systems due to its stability and biocompatibility.
Industry: this compound is used in the formulation of cosmetics and personal care products, providing moisturizing and emollient properties .
作用機序
The mechanism of action of arachidyl lignocerate involves its interaction with lipid membranes and proteins. Its long carbon chains allow it to integrate into lipid bilayers, affecting membrane fluidity and permeability. Additionally, it can interact with specific proteins, influencing their function and activity. The exact molecular targets and pathways involved are still under investigation, but its effects on membrane dynamics are well-documented .
類似化合物との比較
- Arachidyl oleate
- Stearyl oleate
- Stearyl linoleate
- Lignoceryl lignocerate
- Lauryl oleate
Comparison: Arachidyl lignocerate is unique due to its specific combination of arachidyl alcohol and lignoceric acid, which imparts distinct physical and chemical properties. Compared to similar compounds, it has a higher melting point and greater stability, making it suitable for applications requiring long-lasting effects. Its hydrophobic nature also makes it more effective in reducing water evaporation compared to other wax esters .
特性
CAS番号 |
42233-57-8 |
|---|---|
分子式 |
C44H88O2 |
分子量 |
649.2 g/mol |
IUPAC名 |
icosyl tetracosanoate |
InChI |
InChI=1S/C44H88O2/c1-3-5-7-9-11-13-15-17-19-21-23-24-25-26-28-30-32-34-36-38-40-42-44(45)46-43-41-39-37-35-33-31-29-27-22-20-18-16-14-12-10-8-6-4-2/h3-43H2,1-2H3 |
InChIキー |
RFHRGZFSUYLHNL-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


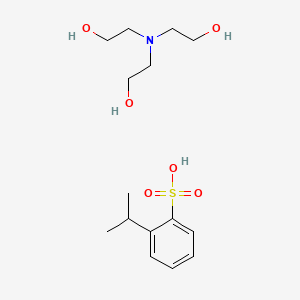


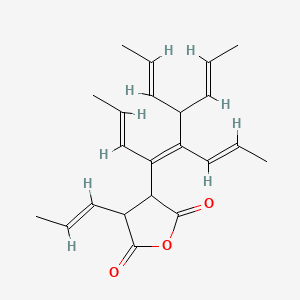

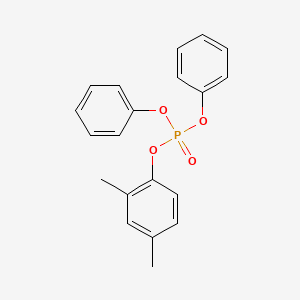
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]palmitamide monoacetate](/img/structure/B12694095.png)
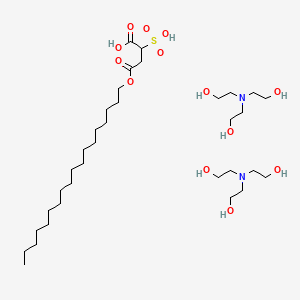
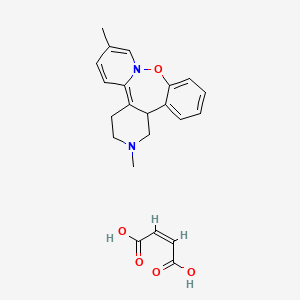
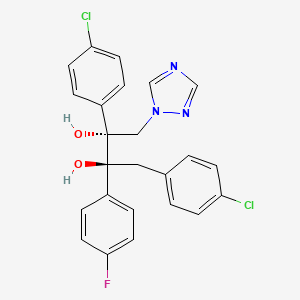
![(E)-but-2-enedioic acid;4-ethoxy-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-methylpyrimidine-5-carboxamide](/img/structure/B12694114.png)
![N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide;hydrochloride](/img/structure/B12694133.png)
